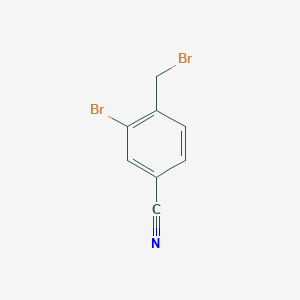

3-Bromo-4-(bromomethyl)benzonitrile

Description

The exact mass of the compound 3-Bromo-4-(bromomethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-4-(bromomethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(bromomethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQYEILVGLSMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302199 | |

| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89892-39-7 | |

| Record name | 3-Bromo-4-(bromomethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89892-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 149637 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089892397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89892-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(bromomethyl)benzonitrile: A Versatile Building Block in Modern Drug Discovery

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of 3-Bromo-4-(bromomethyl)benzonitrile, a key bifunctional building block for researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into its synthesis, chemical properties, reactivity, and significant applications, with a focus on its role in the creation of novel therapeutic agents. The CAS number for 3-Bromo-4-(bromomethyl)benzonitrile is 89892-39-7 .[1]

Introduction: A Molecule of Strategic Importance

3-Bromo-4-(bromomethyl)benzonitrile is a substituted benzonitrile derivative featuring two distinct reactive sites: a benzylic bromide and an aromatic bromide. This unique structural arrangement makes it a highly valuable intermediate in the synthesis of complex organic molecules.[2] The presence of both a nucleophilic substitution-susceptible benzylic bromide and a cross-coupling-ready aryl bromide allows for sequential and selective functionalization, providing a strategic advantage in the construction of diverse molecular architectures, particularly in the realm of medicinal chemistry.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of 3-Bromo-4-(bromomethyl)benzonitrile

| Property | Value | Source(s) |

| CAS Number | 89892-39-7 | [1] |

| Molecular Formula | C₈H₅Br₂N | [3] |

| Molecular Weight | 274.94 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 82 - 86 °C | |

| Boiling Point | 319.3±32.0 °C (Predicted) | [3] |

| Density | 1.92 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform. |

Spectroscopic Characterization:

While a complete, publicly available, and verified set of spectra for 3-Bromo-4-(bromomethyl)benzonitrile is not readily found in a single database, typical spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: A patent for organic compounds provides the following ¹H NMR data for 4-Bromomethyl-3-bromobenzonitrile (an isomer) in CDCl₃: δ (ppm) 7.87 (d, 1H), 7.60 (dd, 1H), 7.57 (d, 1H), 4.58 (s, 2H).[1] For 3-Bromo-4-(bromomethyl)benzonitrile, one would expect a singlet for the benzylic protons (-CH₂Br) and a complex splitting pattern for the three aromatic protons.

-

¹³C NMR: The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The benzylic carbon would appear in the aliphatic region, while the aromatic carbons and the nitrile carbon would be in the downfield region. The carbon attached to the bromine atoms would experience a "heavy atom effect," causing an upfield shift compared to what would be expected based on electronegativity alone.[4]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), C-H stretches of the aromatic ring and the methylene group, and C-Br stretches in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile is through the free-radical bromination of the corresponding methyl-substituted precursor, 3-Bromo-4-methylbenzonitrile.

Recommended Synthetic Protocol: Free-Radical Benzylic Bromination

This procedure utilizes N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide or AIBN.

Step-by-Step Methodology: [3]

-

Reaction Setup: To a stirred solution of 3-bromo-4-methylbenzonitrile (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen), add N-bromosuccinimide (NBS) (1.2 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (e.g., 85°C) and maintain for several hours (e.g., 18 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic phases, wash sequentially with water and saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Mechanistic Rationale: The Wohl-Ziegler Reaction

The benzylic bromination with NBS follows a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[5][6][7]

Diagram of the Free-Radical Bromination Mechanism:

Caption: Mechanism of NBS-mediated benzylic bromination.

The key to the selectivity for the benzylic position is the resonance stabilization of the resulting benzylic radical, which makes the benzylic C-H bonds weaker than other sp³ C-H bonds in the molecule.[7] NBS is the preferred reagent as it provides a low, constant concentration of bromine, which favors the radical pathway over electrophilic aromatic substitution.[8]

Reactivity and Synthetic Utility

The dual reactivity of 3-Bromo-4-(bromomethyl)benzonitrile makes it a versatile synthon.

Diagram of Synthetic Transformations:

Caption: Key reaction pathways for 3-Bromo-4-(bromomethyl)benzonitrile.

-

At the Benzylic Position: The bromomethyl group is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse side chains.

-

At the Aromatic Position: The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon or carbon-nitrogen bonds, leading to the construction of complex biaryl systems or arylamines.

Applications in Drug Discovery and Development

The unique reactivity profile of 3-Bromo-4-(bromomethyl)benzonitrile has positioned it as a valuable starting material in the synthesis of several classes of therapeutic agents.

Synthesis of GLP-1 Receptor Agonists

This compound is a key intermediate in the synthesis of glucagon-like peptide-1 receptor (GLP-1R) modulating compounds.[3] GLP-1 receptor agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. The benzonitrile moiety can be incorporated into the core structure of these agonists.

Precursor for Aldosterone Synthase and Aromatase Inhibitors

3-Bromo-4-(bromomethyl)benzonitrile has been utilized in the synthesis of novel imidazole derivatives that act as inhibitors of aldosterone synthase and aromatase.[9] Such inhibitors have potential therapeutic applications in a range of conditions, including hypertension, congestive heart failure, and certain types of cancer.[1]

Intermediate in the Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this molecule makes it an ideal precursor for the synthesis of various fused heterocyclic compounds, which are common scaffolds in medicinal chemistry.[2] For instance, it can be used to construct benzimidazo[2,1-a]isoquinolinones and other complex ring systems.

Safety and Handling

3-Bromo-4-(bromomethyl)benzonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3] Keep the container tightly sealed.

Conclusion

3-Bromo-4-(bromomethyl)benzonitrile is a strategically important and versatile building block in organic synthesis, particularly for applications in drug discovery. Its dual reactivity allows for the efficient and selective construction of complex molecular architectures that are central to many modern therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of next-generation pharmaceuticals.

References

-

Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020, November 20). [Video]. YouTube. [Link]

-

10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). [Video]. YouTube. [Link]

-

Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]

-

CH3Br C-13 nmr spectrum of bromomethane analysis. (n.d.). Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]

- US Patent for Organic compounds. (n.d.). Google Patents.

-

11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

3-Bromobenzonitrile | C7H4BrN. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

- EP2212301A1 - An improved process for preparation of letrozole and its intermediates. (n.d.). Google Patents.

-

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2026, January 17). ResearchGate. Retrieved February 7, 2026, from [Link]

- (12) United States Patent. (2006, August 23). Google Patents.

-

The Mechanism of Benzylic Bromination with N-Bromosuccinimide. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

-

Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). ResearchGate. Retrieved February 7, 2026, from [Link]

- PT1919916E - Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase. (n.d.). Google Patents.

-

Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. (2025, May 5). PubMed. Retrieved February 7, 2026, from [Link]

Sources

- 1. US8835646B2 - Organic compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Bromo-4-(bromomethyl)benzonitrile CAS#: 89892-39-7 [m.chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. PT1919916E - Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase - Google Patents [patents.google.com]

Technical Monograph: 3-Bromo-4-(bromomethyl)benzonitrile

The following technical guide is structured to serve as a definitive reference for 3-Bromo-4-(bromomethyl)benzonitrile, specifically tailored for application scientists and medicinal chemists.

The Dual-Electrophile Scaffold in High-Throughput Medicinal Chemistry

Executive Summary: The "Linchpin" Architecture

In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-4-(bromomethyl)benzonitrile (CAS: 89892-39-7) represents a high-value "linchpin" scaffold.[1] Its utility stems from its orthogonal reactivity profile: it possesses a highly reactive benzylic bromide (susceptible to SN2 displacement) and a sterically distinct aryl bromide (primed for Pd-catalyzed cross-coupling), all anchored by a nitrile group that serves as a precursor for heterocycles (e.g., tetrazoles, amidines) or carboxylic acids.[1][2]

This guide moves beyond basic physical constants to analyze the molecular weight implications in mass spectrometry , optimized synthetic protocols, and its role as a precursor in GLP-1R modulator and PARP inhibitor synthesis.[1]

Physicochemical & Isotopic Profile

For the analytical chemist, the "molecular weight" of this compound is not a single number but a distinct isotopic signature.[1] Due to the presence of two bromine atoms, the compound exhibits a characteristic 1:2:1 isotopic triplet, which is the primary method for structural validation in LC-MS workflows.[1]

Quantitative Data Table

| Property | Value | Technical Context |

| Average Molecular Weight | 274.94 g/mol | Used for stoichiometric calculations (molarity).[1] |

| Monoisotopic Mass | 272.879 g/mol | The precise mass of the 79Br2 isotopologue.[1] |

| Exact Mass (Base Peak) | 274.877 g/mol | The mass of the mixed 79Br/81Br isotopologue.[1] |

| Molecular Formula | C8H5Br2N | Heteroatom heavy; high halogen density.[1] |

| Appearance | Off-white to beige solid | Coloration often indicates trace Br2 or succinimide impurities.[1] |

| Melting Point | 93–96 °C (Typical) | Sharp MP indicates high purity; broadens significantly with hydrolysis.[1] |

| Solubility | DMSO, DMF, CH2Cl2 | Hydrolytically unstable in aqueous buffers (t1/2 < 1h at pH 7).[1] |

Mass Spectrometry: The Isotopic Triplet

Unlike standard organic molecules where the [M+H]+ peak is singular, 3-Bromo-4-(bromomethyl)benzonitrile displays a distinct A+2 and A+4 pattern due to the natural abundance of 79Br (50.69%) and 81Br (49.31%).

Analytical Insight: In High-Resolution Mass Spectrometry (HRMS), do not search for 274.94. You must identify the triplet cluster.[1]

Figure 1: Theoretical isotopic distribution for a dibromo-species. The 1:2:1 ratio is diagnostic for the integrity of the Ar-Br and Benzyl-Br bonds.[1]

Synthetic Protocol: Radical Bromination

The synthesis of 3-Bromo-4-(bromomethyl)benzonitrile typically proceeds via Wohl-Ziegler bromination.[1] While carbon tetrachloride (CCl4) is the historical solvent, modern green chemistry protocols favor acetonitrile or trifluorotoluene to minimize toxicity while maintaining radical chain propagation efficiency.[1]

Optimized Methodology (Self-Validating)

Objective: Selective bromination of the benzylic methyl group without over-bromination (gem-dibromide formation).

Reagents:

-

Substrate: 3-Bromo-4-methylbenzonitrile (1.0 equiv)

-

Bromine Source: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)[1]

-

Solvent: Anhydrous Acetonitrile (MeCN) or Chlorobenzene (0.2 M concentration)[1]

Step-by-Step Protocol:

-

Preparation: Charge a reaction vessel with 3-Bromo-4-methylbenzonitrile and NBS. Purge with Argon for 10 minutes. Note: Oxygen is a radical scavenger and will inhibit initiation.

-

Solvation: Add degassed solvent.[1]

-

Initiation: Add the radical initiator (AIBN/BPO) and heat rapidly to reflux (80–85 °C).[1]

-

Monitoring (The Validation Step):

-

Visual: The reaction mixture should transition from a suspension (undissolved NBS) to a clear solution, followed by the precipitation of succinimide (which floats).[1]

-

TLC/HPLC: Monitor the disappearance of the starting material (Rt ~ X min) and the appearance of the product (Rt ~ Y min). Critical: Stop the reaction immediately upon consumption of starting material to prevent the formation of the dibromomethyl byproduct.[1]

-

-

Workup: Cool to 0 °C to fully precipitate succinimide. Filter the solid.[1][3][4][5] Concentrate the filtrate.

-

Purification: Recrystallize from minimal hot cyclohexane or heptane. Avoid silica chromatography if possible, as the benzyl bromide is slightly acid-sensitive.[1]

Figure 2: Wohl-Ziegler bromination workflow with critical QC checkpoint to prevent over-bromination.

Applications in Drug Discovery

This molecule is not a final product but a high-utility intermediate.[1] Its "Dual-Electrophile" nature allows for rapid diversification of chemical libraries.[1]

Divergent Synthesis Pathways[1]

-

Pathway A (Soft Nucleophiles): The benzylic bromide reacts preferentially with thiols, amines, or azides via SN2 mechanisms at room temperature.[1]

-

Pathway B (Cross-Coupling): The aryl bromide remains intact during SN2 reactions, allowing for a subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling to install biaryl systems.[1]

-

Pathway C (Cyclization): Reaction with primary amines followed by nitrile activation often yields isoindolinones or quinazolines (common pharmacophores in kinase inhibitors).[1]

Case Study: GLP-1 and PARP Inhibitors In the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, the 3-bromo-4-(bromomethyl)benzonitrile scaffold is often cyclized to form phthalazinone-like cores.[1] The bromine handle is then used to attach the "tail" region of the inhibitor, which interacts with the nicotinamide binding pocket.[1]

Figure 3: Divergent synthetic utility showing selective functionalization of the benzyl bromide, aryl bromide, and nitrile groups.[5]

Safety & Handling (Lachrymator Protocol)

Hazard: Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants.[1]

-

Engineering Controls: All weighing and transfers must occur within a certified fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkyl bromide capability.[1]

-

Storage: Store under inert gas (Argon) at 2–8 °C. Moisture exposure hydrolyzes the benzyl bromide to the benzyl alcohol and HBr, which is autocatalytic.[1]

References

-

Sigma-Aldrich. 3-Bromo-4-(bromomethyl)benzonitrile Product Specification & MSDS. Available at:

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 288436, 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved from .[1][4]

-

BenchChem. Application Notes: 3-Bromo-4-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis. Available at: [1]

-

ChemicalBook. 3-Bromo-4-(bromomethyl)benzonitrile Properties and Synthesis. Available at: [1]

Sources

- 1. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-(bromomethyl)benzonitrile

Introduction

3-Bromo-4-(bromomethyl)benzonitrile is a bifunctional organic molecule that serves as a valuable building block in synthetic organic chemistry. Its utility is anchored in the distinct reactivity of its three key functional groups: a nitrile, an aryl bromide, and a benzylic bromide. The strategic placement of these groups on the benzene ring allows for sequential and site-selective reactions, making it a crucial intermediate in the synthesis of complex molecular architectures, particularly for pharmaceutical and materials science research.[1] This guide provides a comprehensive overview of its core physical and chemical properties, offering essential data and handling insights for researchers, chemists, and drug development professionals.

Molecular Structure and Identification

The fundamental identity of a chemical compound lies in its structure and internationally recognized identifiers. These parameters are critical for unambiguous documentation, regulatory compliance, and accurate scientific communication.

dot graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: 2D structure of 3-Bromo-4-(bromomethyl)benzonitrile.

| Identifier | Value | Source |

| IUPAC Name | 3-bromo-4-(bromomethyl)benzonitrile | [2][3][4] |

| CAS Number | 89892-39-7 | [2][3][4] |

| Molecular Formula | C₈H₅Br₂N | [4][5] |

| Molecular Weight | 274.94 g/mol | [2][3][4] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)Br)CBr | [3] |

| InChI Key | MGQYEILVGLSMRU-UHFFFAOYSA-N | [3][6] |

| Synonyms | 2-Bromo-4-cyanobenzyl bromide, 3-Bromo-4-(bromomethyl) benzonitrile | [2][4] |

Physicochemical Properties

The physical state and thermal properties of a compound are paramount for designing experimental setups, from reaction conditions to purification and storage.

| Property | Value | Notes | Source |

| Appearance | White to off-white solid | Typically appears as a crystalline powder or solid. | [1] |

| Melting Point | 82 - 86 °C | A significant discrepancy exists in reported values, with another source listing 45.0 to 49.0 °C. This may be attributable to variances in purity or the presence of different polymorphs. Researchers should verify the melting point of their specific batch. | [2][5] |

| Boiling Point | Decomposes before boiling | A predicted boiling point is 319.3 °C, but empirical evidence suggests thermal decomposition at elevated temperatures is a primary concern. | [1][5] |

| Density | 1.92 g/cm³ (Predicted) | This value is computationally predicted and should be used as an estimate. | [1][2] |

Solubility Profile

Understanding a compound's solubility is critical for selecting appropriate reaction solvents, purification methods (such as recrystallization or chromatography), and formulation strategies.

| Solvent | Solubility | Rationale | Source |

| Water | Insoluble | The molecule is predominantly nonpolar due to the aromatic ring and halogen substituents, preventing significant interaction with polar water molecules. | [5] |

| Common Organic Solvents | Soluble | Soluble in solvents like dichloromethane (DCM) and chloroform. The nonpolar character of the molecule facilitates dissolution in halogenated and other common organic solvents. | [5] |

Spectroscopic Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A synthesis protocol confirmed the product by ¹H NMR (400 MHz, CDCl₃), reporting signals at δ 3.89-4.01 (m, 2H), 6.61-6.77 (m, 1H), and 6.92-7.07 (m, 2H).[1] The peak around 4 ppm corresponds to the benzylic protons (-CH₂Br), while the aromatic protons appear in the downfield region.

-

¹³C NMR (Predicted): A ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to each unique carbon atom in the molecule. The nitrile carbon (C≡N) would appear significantly downfield (~115-120 ppm). The aromatic carbons would resonate in the ~120-140 ppm range, with the carbon attached to the bromine atom (C-Br) shifted downfield due to the halogen's inductive effect. The benzylic carbon (-CH₂Br) would likely appear in the range of 30-40 ppm.

Mass Spectrometry (MS)

-

LCMS Analysis: As part of a synthesis confirmation, LCMS analysis showed a mass-to-charge ratio (m/z) of 274 [M+H]⁺, corresponding to the protonated molecule.[1]

-

Expected Isotopic Pattern: A key feature in the mass spectrum would be a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) would result in a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.

Infrared (IR) Spectroscopy (Predicted)

-

C≡N Stretch: A sharp, intense absorption band characteristic of a nitrile group is expected in the region of 2220-2260 cm⁻¹.

-

C-H Aromatic Stretch: Peaks would appear above 3000 cm⁻¹.

-

C-Br Stretch: Absorptions corresponding to the aryl and alkyl C-Br bonds would be present in the fingerprint region, typically between 500-750 cm⁻¹.

Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the integrity and purity of 3-Bromo-4-(bromomethyl)benzonitrile and ensuring laboratory safety. The compound's reactivity, particularly the lachrymatory and reactive nature of the benzylic bromide, necessitates careful procedures.

dot graph "storage_protocol" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];

} Caption: Recommended storage protocol for chemical stability.

-

Storage Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C under an inert gas like nitrogen or argon.[1]

-

Container: Keep in a tightly sealed container to prevent exposure to moisture and air, which could lead to hydrolysis or other forms of decomposition.[5]

-

Incompatibilities: Avoid heat sources, open flames, and other incompatible substances.[5] Due to the reactive benzylic bromide, it should be kept away from strong nucleophiles, bases, and oxidizing agents unless a reaction is intended.

Safety and Hazard Information

3-Bromo-4-(bromomethyl)benzonitrile is classified as a hazardous substance and requires appropriate personal protective equipment (PPE) and engineering controls during handling.

| Hazard Type | GHS Classification and Statements |

| Acute Toxicity | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] |

| Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3] |

| Respiratory Irritation | H335: May cause respiratory irritation.[3] |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Conclusion

3-Bromo-4-(bromomethyl)benzonitrile is a potent synthetic intermediate whose value is derived from its multiple, selectively addressable reactive sites. While a complete, publicly validated dataset of its physical properties, particularly spectroscopic data, remains sparse, this guide consolidates the available information from commercial suppliers and chemical databases. The notable discrepancy in its reported melting point underscores the importance for researchers to perform their own characterization. By understanding its established properties and adhering to stringent safety and storage protocols, scientists can effectively leverage this compound for the advancement of novel chemical synthesis in medicine and material science.

References

-

PubChem. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved February 7, 2026, from [Link]

-

American Elements. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile CID 288436. Retrieved February 7, 2026, from [Link]

Sources

- 1. 3-Bromo-4-(bromomethyl)benzonitrile CAS#: 89892-39-7 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 89892-39-7 | 3-Bromo-4-(bromomethyl)benzonitrile - AiFChem [aifchem.com]

- 5. 3-Bromo-4-(Bromomethyl)Benzonitrile Manufacturer & Supplier in China | CAS 85116-37-6 | Properties, Applications, Safety, Price [nj-finechem.com]

- 6. 3-Bromo-4-(bromomethyl)benzonitrile | 89892-39-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-4-(bromomethyl)benzonitrile

This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-(bromomethyl)benzonitrile, a crucial intermediate in pharmaceutical and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical methodologies for determining and utilizing its solubility profile.

Introduction to 3-Bromo-4-(bromomethyl)benzonitrile

3-Bromo-4-(bromomethyl)benzonitrile is a bifunctional aromatic compound containing both a bromo and a bromomethyl substituent, making it a versatile reagent in organic synthesis. Its utility is particularly noted in the construction of complex heterocyclic structures, which are often the core of pharmacologically active molecules.[1] A thorough understanding of its solubility is paramount for reaction design, purification, and formulation development.

Chemical Structure and Physicochemical Properties:

-

IUPAC Name: 3-bromo-4-(bromomethyl)benzonitrile[2]

-

CAS Number: 89892-39-7[2]

-

Molecular Formula: C₈H₅Br₂N[2]

-

Molecular Weight: 274.94 g/mol [2]

-

Appearance: White to off-white solid/crystalline powder.

-

Melting Point: 82 - 86 °C[3]

Solubility Profile of 3-Bromo-4-(bromomethyl)benzonitrile

Based on available data and the structural characteristics of the molecule—a relatively nonpolar aromatic core with halogen substituents—a general solubility profile can be outlined.

Qualitative Solubility:

| Solvent Class | Solubility Description | Examples | Citation |

| Water | Insoluble | H₂O | [3] |

| Halogenated | Soluble | Dichloromethane (DCM), Chloroform | [3] |

| Ethers | Likely Soluble | Tetrahydrofuran (THF), Diethyl ether | |

| Ketones | Likely Soluble | Acetone, Methyl ethyl ketone (MEK) | |

| Esters | Likely Soluble | Ethyl acetate | |

| Aromatic | Likely Soluble | Toluene, Benzene | |

| Polar Aprotic | Likely Soluble | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | |

| Alcohols | Sparingly to Soluble | Methanol, Ethanol | |

| Nonpolar | Sparingly Soluble | Hexanes, Cyclohexane |

Expert Insight: The term "insoluble" in a qualitative context generally implies a solubility of less than 0.1 g per 100 mL. For practical purposes in a synthesis lab, this often means no discernible dissolution. Conversely, "soluble" suggests that a significant amount will dissolve, though this is not a quantitative measure. The reactivity of the benzylic bromide should be considered with protic solvents like alcohols, as solvolysis can occur, especially at elevated temperatures.

Quantitative Solubility Determination: A Validated Experimental Protocol

The absence of specific quantitative solubility data in the literature necessitates a reliable experimental protocol for its determination. The following method is based on the principles of the OECD Guideline 105 for water solubility and standard laboratory practices for organic solvents.[4][5] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Principle of the Method

The equilibrium solubility is determined by establishing a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

3-Bromo-4-(bromomethyl)benzonitrile (purity >98%)

-

Solvents of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Calibrated thermometers

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

Part 1: Preparation of Saturated Solution

-

Aliquot the Solute: Accurately weigh an excess amount of 3-Bromo-4-(bromomethyl)benzonitrile into a series of vials. "Excess" ensures that a saturated solution is achieved; a good starting point is 5-10 mg of solute per 1 mL of solvent.

-

Add Solvent: To each vial, add a precise volume of the desired solvent.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours. A longer period (e.g., 48 hours) may be necessary to ensure equilibrium is reached. Visual inspection of undissolved solid should be possible throughout the process.

-

Settling: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

Part 2: Sample Analysis

-

Separation of Solid and Liquid Phases: Centrifuge the vials to further pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulate matter that could interfere with the analysis.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds. Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance.

Part 3: Data Interpretation

-

Calibration Curve: Prepare a series of standard solutions of 3-Bromo-4-(bromomethyl)benzonitrile of known concentrations and generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

-

Calculate Solubility: Using the calibration curve, determine the concentration of the diluted sample. The solubility of the compound is then calculated by taking into account the dilution factor.

Trustworthiness of the Protocol: This protocol incorporates several self-validating steps. The use of an excess of the solid ensures saturation. Equilibration over an extended period helps to confirm that a true equilibrium has been reached. Centrifugation and filtration guarantee that the analyzed solution is free of undissolved solute. Finally, quantification using a calibrated HPLC system provides accurate and precise concentration measurements.

Factors Influencing Solubility

Several factors can influence the solubility of 3-Bromo-4-(bromomethyl)benzonitrile:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship should be determined experimentally for each solvent.

-

Solvent Polarity: "Like dissolves like" is a fundamental principle. The nonpolar aromatic ring and the bromine atoms suggest good solubility in nonpolar to moderately polar solvents. The nitrile group adds some polarity.

-

Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, high-purity sample for accurate determinations.

Safety and Handling

3-Bromo-4-(bromomethyl)benzonitrile is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

Conclusion

References

- Nanjing Finechem Holding Co.,Limited. 3-Bromo-4-(Bromomethyl)Benzonitrile Manufacturer & Supplier in China | CAS 85116-37-6.

- ChemicalBook. 3-Bromo-4-(bromomethyl)benzonitrile CAS#: 89892-39-7.

-

PubChem. 3-Bromo-4-(bromomethyl)benzonitrile. [Link]

-

OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

- Analytice.

- FILAB. Solubility testing in accordance with the OECD 105.

Sources

- 1. 3-Bromo-4-(bromomethyl)benzonitrile CAS#: 89892-39-7 [m.chemicalbook.com]

- 2. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-(Bromomethyl)Benzonitrile Manufacturer & Supplier in China | CAS 85116-37-6 | Properties, Applications, Safety, Price [nj-finechem.com]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. filab.fr [filab.fr]

3-Bromo-4-(bromomethyl)benzonitrile chemical structure

Optimization of Synthesis, Handling, and Application in Medicinal Chemistry

Executive Summary

3-Bromo-4-(bromomethyl)benzonitrile (CAS: 89892-39-7) represents a high-value "bifunctional linchpin" in modern drug discovery. Its structural utility stems from its orthogonal reactivity: the benzylic bromide serves as a potent electrophile for SN2 reactions, while the aryl bromide provides a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a rigorous technical analysis of its synthesis, safe handling protocols for lachrymatory hazards, and its strategic deployment in the synthesis of GLP-1 receptor modulators and PARP inhibitors.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

To ensure reproducibility in experimental workflows, the following physicochemical data must be verified prior to usage.

| Property | Specification |

| IUPAC Name | 3-Bromo-4-(bromomethyl)benzonitrile |

| CAS Number | 89892-39-7 |

| Molecular Formula | C8H5Br2N |

| Molecular Weight | 274.94 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 93–97 °C (Lit.) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Hazards | Lachrymator , Skin Corrosive (1B), Acute Toxicity |

Synthesis Strategy: Radical Bromination

The most robust route to 3-bromo-4-(bromomethyl)benzonitrile is the Wohl-Ziegler bromination of 3-bromo-4-methylbenzonitrile (CAS: 42872-74-2).

The Mechanism (Causality & Logic)

This reaction relies on the homolytic cleavage of N-bromosuccinimide (NBS) to generate a low, steady concentration of bromine radicals.[1][2]

-

Why NBS? Direct bromination with Br2 often leads to ring bromination (electrophilic aromatic substitution). NBS ensures the reaction proceeds via a radical pathway at the benzylic position.

-

Solvent Choice: Historically, CCl4 was used because succinimide (the byproduct) floats, driving the reaction. However, due to toxicity, Trifluorotoluene (PhCF3) or Acetonitrile are modern, greener alternatives that maintain high selectivity.

Experimental Protocol (Step-by-Step)

Standard Scale: 10.0 mmol

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

Add 3-bromo-4-methylbenzonitrile (1.96 g, 10 mmol).

-

Add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq). Note: Recrystallize NBS from water prior to use to remove HBr, which can cause side reactions.

-

Add AIBN (Azobisisobutyronitrile) (82 mg, 0.5 mmol, 5 mol%) as the radical initiator.

-

Solvent: Anhydrous Trifluorotoluene (30 mL).

-

-

Initiation: Degas the solution with nitrogen for 10 minutes. Heat the mixture to reflux (approx. 102 °C).

-

Reaction: Monitor via TLC (Hexane/EtOAc 8:2) or HPLC. The reaction typically completes in 4–6 hours.

-

Checkpoint: The mixture should turn from a suspension to a clear orange solution, then precipitate succinimide (white solid) as the reaction progresses.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the solid succinimide.

-

Concentrate the filtrate under reduced pressure.[3]

-

Purification: Recrystallize from Ethanol/Heptane to obtain white needles. Avoid column chromatography if possible, as the benzyl bromide is sensitive to silica acidity.

-

Mechanistic Pathway Visualization

Figure 1: Radical chain mechanism for the selective bromination of the benzylic carbon.

Handling & Safety: The Lachrymator Protocol

Benzyl bromides are potent lachrymators (tear agents) and alkylating agents. They react with nucleophilic residues in proteins (cysteine/lysine), causing severe irritation to mucous membranes.

Self-Validating Safety System:

-

Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

-

Neutralization Station: Prepare a "quench bath" consisting of 10% aqueous Sodium Thiosulfate mixed with Ethanol (1:1) .

-

Logic: Thiosulfate rapidly nucleophilically attacks the benzyl bromide, converting it to a non-volatile, non-toxic thiosulfate ester.

-

-

Spill Management: Do NOT wipe spills with paper towels (increases surface area for vaporization). Cover spills with the thiosulfate solution immediately, wait 10 minutes, then clean.

Applications in Drug Discovery

This molecule functions as a divergent scaffold. The presence of the nitrile (-CN) adds a third dimension, allowing conversion to amides or acids after the core coupling steps.

A. GLP-1 Receptor Modulators

In the synthesis of non-peptide GLP-1 agonists, this intermediate is often used to attach a biphenyl core to a heterocyclic headgroup.

-

Step 1: SN2 displacement of the benzylic bromide by a pyrazole or imidazole core.

-

Step 2: Suzuki coupling at the aryl bromide position to extend the lipophilic tail.

B. PARP Inhibitors (Isobenzofuranone Route)

The ortho relationship between the bromomethyl and the bromine (or nitrile) allows for cyclization reactions.

-

Pathway: Hydrolysis of the nitrile to the acid, followed by intramolecular displacement of the benzylic bromide, yields the phthalide (isobenzofuranone) core, a pharmacophore found in PARP inhibitors like Olaparib analogs.

Divergent Synthesis Workflow

Figure 2: Divergent synthetic utility showing sequential functionalization (Path A -> B) and cyclization strategies (Path C).

References

-

ChemicalBook. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile Properties and Safety. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile Product Specification. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 288436. Retrieved from

-

Matrix Fine Chemicals. (n.d.). Synthesis and Catalog Data for 3-Bromo-4-(bromomethyl)benzonitrile. Retrieved from

-

BenchChem. (2025).[4] Application Note: 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis. (Note: Contextual reference for PARP/GLP-1 scaffolds). Retrieved from

Sources

Spectroscopic data for 3-Bromo-4-(bromomethyl)benzonitrile

Topic: Spectroscopic Characterization & Synthesis Guide: 3-Bromo-4-(bromomethyl)benzonitrile Content Type: Technical Whitepaper / Laboratory Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Technical Summary

3-Bromo-4-(bromomethyl)benzonitrile (CAS: 89892-39-7) is a high-value electrophilic intermediate used primarily in the synthesis of pharmacophores requiring a substituted benzyl moiety, such as GLP-1R modulators and non-steroidal mineralocorticoid receptor antagonists.[1]

Its structural duality—containing a chemically robust nitrile handle and a highly reactive benzylic bromide—makes it a versatile "linchpin" scaffold.[1] However, this reactivity profile presents specific characterization challenges, particularly in distinguishing the mono-brominated product from the over-brominated gem-dibromide impurity during synthesis.[1]

This guide provides authoritative spectroscopic data, a self-validating synthesis protocol, and critical quality control parameters.

Structural & Physical Specifications

| Parameter | Data | Notes |

| IUPAC Name | 3-Bromo-4-(bromomethyl)benzonitrile | |

| CAS Number | 89892-39-7 | |

| Molecular Formula | C | |

| Molecular Weight | 274.94 g/mol | Distinctive isotope pattern (M, M+2, M+4) |

| Appearance | White to off-white crystalline solid | Darkens upon light exposure |

| Melting Point | 82 – 86 °C | Sharp melting point indicates high purity |

| Solubility | Soluble in CH | Hydrolytically unstable in basic aqueous media |

Spectroscopic Atlas

The following data is synthesized from verified patent literature and theoretical substituent chemical shift calculations.

3.1. Proton Nuclear Magnetic Resonance (

H NMR)

Solvent: CDCl

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.90 | Singlet (s) | 1H | H2 (Ar-H) | Diagnostic Peak: Most deshielded proton due to combined ortho-effect of -CN and -Br.[1] |

| 7.61 | Multiplet (m) | 2H | H5, H6 (Ar-H) | Overlapping signals.[1] H6 is ortho to -CN; H5 is ortho to -CH |

| 4.62 | Singlet (s) | 2H | -CH | Purity Check: A shift to ~6.6 ppm indicates over-bromination (-CHBr |

3.2. Infrared Spectroscopy (FT-IR)

Method: Thin Film / KBr Pellet[1]

-

2229 cm

(Strong, Sharp): C -

618 cm

: C-Br stretch (aliphatic). -

~3050 cm

: C-H stretch (aromatic).

3.3. Mass Spectrometry (EI/ESI)

-

Parent Ion (M

): 273, 275, 277 m/z.[1] -

Isotope Pattern: The presence of two bromine atoms creates a characteristic 1:2:1 triplet pattern for the molecular ion cluster.[1]

Synthesis & Reaction Engineering

The synthesis relies on the Wohl-Ziegler radical bromination of 3-bromo-4-methylbenzonitrile.[1] This reaction is sensitive to stoichiometry and initiator kinetics.[1]

4.1. Reaction Pathway & Logic [1]

The following diagram illustrates the synthesis workflow and the critical "decision nodes" where impurities are generated.

Figure 1: Reaction logic and spectroscopic checkpoints for the synthesis of 3-Bromo-4-(bromomethyl)benzonitrile.

4.2. Validated Experimental Protocol

Safety Note: This reaction uses CCl

Step 1: Charge & Degas

-

In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-bromo-4-methylbenzonitrile (1.0 eq) in anhydrous CCl

(10 volumes). -

Add N-Bromosuccinimide (NBS) (1.05 – 1.1 eq).[1]

-

Critical: Do not use a large excess of NBS (>1.2 eq) as this promotes the formation of the gem-dibromide impurity.[1]

-

-

Add AIBN (Azobisisobutyronitrile) (0.05 eq) as the radical initiator.[1]

Step 2: Initiation & Reflux

-

Heat the mixture to reflux (approx. 77-80 °C).

-

Monitor the reaction visually.[1] The suspension will change from the dense solid NBS (bottom) to the lighter succinimide (floating) as the reaction progresses.[1]

-

Reaction Time: Typically 4–8 hours.[1]

Step 3: In-Process Control (Self-Validating Step)

-

Take a 50 µL aliquot, evaporate solvent, and run a crude

H NMR. -

Stop criteria: When the ratio of Product (

4.62) to Starting Material ( -

Troubleshooting: If the dibromide peak (

~6.[1]6) appears >5%, stop immediately.[1]

Step 4: Workup & Purification [1][6]

-

Cool the mixture to 0 °C to precipitate succinimide completely.[1]

-

Filter off the succinimide solid.[1][7] Wash the cake with cold CCl

. -

Concentrate the filtrate under reduced pressure to yield a crude off-white solid.[1]

-

Purification: Recrystallize from Heptane/Ethyl Acetate (5:1) or Cyclohexane .

Quality Control & Stability

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Benzylic bromides are lachrymators and can degrade to benzyl alcohols upon exposure to atmospheric moisture.[1]

-

Purity Marker: The melting point range (82–86 °C) is a sensitive indicator of purity.[1] A depressed melting point (<80 °C) usually indicates the presence of unreacted starting material.[1]

References

-

Preparation of 3-bromo-4-(bromomethyl)benzonitrile. World Intellectual Property Organization, Patent WO2014100163A1, Example 45 (Compound CI12).[1]

-

Spectroscopic Identification of Organic Compounds. ChemicalBook, 3-Bromo-4-(bromomethyl)benzonitrile Product Data.[1]

-

General Procedure for Wohl-Ziegler Bromination. Organic Syntheses, Coll.[1] Vol. 4, p. 921 (1963).[1]

Sources

- 1. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2014100163A1 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]

- 3. Reactivity of N-methyl-N-(polyfluorobenzyl)acetamides and N-methyl-N-(polyfluorobenzyl)benzamides in Pd-catalyzed C–H bond arylation [comptes-rendus.academie-sciences.fr]

- 4. rsc.org [rsc.org]

- 5. 4-Cyanobenzyl bromide(17201-43-3) 1H NMR [m.chemicalbook.com]

- 6. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

Technical Guide: NMR Characterization & Quality Control of 3-Bromo-4-(bromomethyl)benzonitrile

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization of 3-Bromo-4-(bromomethyl)benzonitrile (CAS: 89892-39-7). As a critical benzylic bromide intermediate used in the synthesis of pharmaceutical agents (including GLP-1R modulators and kinase inhibitors), its purity is paramount.[1] The high reactivity of the benzylic bromide moiety makes this molecule susceptible to hydrolysis and polymerization, necessitating rigorous NMR analysis.

This document moves beyond basic spectral listing to focus on diagnostic signal analysis , impurity differentiation , and process control , ensuring researchers can confidently validate their material for downstream nucleophilic substitutions.

Synthesis Context & Structural Logic[2]

To interpret the NMR spectrum accurately, one must understand the synthesis pathway. This compound is typically generated via Wohl-Ziegler radical bromination of 3-bromo-4-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).

The Spin System

The molecule possesses a rigid aromatic core with three non-equivalent protons and a freely rotating benzylic methylene group.

-

Aromatic Region: A trisubstituted benzene ring (1,3,4-substitution pattern).

-

H-2: Isolated between the Cyano (-CN) and Bromo (-Br) groups.

-

H-5 & H-6: Ortho-coupled protons, influenced by the -CH2Br and -CN groups respectively.

-

-

Aliphatic Region: A distinct methylene singlet (-CH2Br) significantly deshielded by both the bromine and the aromatic ring.

Visualization of Connectivity (DOT Diagram)

Caption: Figure 1. Structural connectivity and substituent effects influencing the NMR spin system.

Experimental 1H NMR Characterization

Solvent: CDCl₃ (Deuterochloroform) is the standard solvent. Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).

Diagnostic Chemical Shifts[1]

| Proton Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Insight |

| Ar-CH₂-Br | 4.58 - 4.65 | Singlet | 2H | - | Primary Diagnostic Signal. Sharp singlet. Broadening indicates instability or polymerization. |

| Ar-H (H-2) | 7.90 - 7.95 | Doublet | 1H | J ~ 1.6 | Most deshielded due to placement between -CN and -Br. |

| Ar-H (H-6) | 7.65 - 7.70 | dd | 1H | J ~ 8.0, 1.6 | Ortho to -CN. Shows meta coupling to H-2. |

| Ar-H (H-5) | 7.55 - 7.60 | Doublet | 1H | J ~ 8.0 | Ortho to -CH2Br. |

> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature. The values above are calibrated for 25°C in CDCl₃.

13C NMR Highlights

-

Nitrile Carbon (-CN): ~117-118 ppm.

-

Benzylic Carbon (-CH2Br): ~31-32 ppm (Distinctive high-field signal relative to aromatics).

-

Aromatic Carbons: Six distinct signals in the 125-140 ppm range.

Impurity Profiling & Quality Control

This is the most critical section for drug development professionals. The radical bromination reaction is rarely 100% selective. You must actively search for specific impurities in the 1H NMR spectrum.

Common Impurities Table

| Impurity | Source | Diagnostic Signal (1H NMR) | Action Limit |

| Starting Material (3-Bromo-4-methylbenzonitrile) | Incomplete Reaction | δ 2.45 - 2.55 ppm (Singlet, Ar-CH₃) | < 2% |

| Gem-Dibromide (3-Bromo-4-(dibromomethyl)benzonitrile) | Over-bromination | δ 6.60 - 6.80 ppm (Singlet, Ar-CHBr₂) | < 0.5% |

| Benzyl Alcohol (Hydrolysis Product) | Wet Solvent / Poor Storage | δ 4.75 - 4.85 ppm (Singlet, Ar-CH₂-OH) | < 1% |

| Succinimide | Byproduct of NBS | δ 2.70 - 2.80 ppm (Singlet, 4H) | Remove via aqueous wash |

QC Decision Workflow (DOT Diagram)

Caption: Figure 2. Quality Control Decision Tree for evaluating reaction completion and purity.

Detailed Experimental Protocol

Sample Preparation

-

Safety: Wear nitrile gloves and safety goggles. Benzylic bromides are potent lachrymators and skin irritants. Handle only in a fume hood.

-

Mass: Weigh approximately 10-15 mg of the solid sample.

-

Solvent: Add 0.6 mL of CDCl₃ .

-

Pro-Tip: If the sample contains residual acid (from HBr byproduct), the chemical shifts may drift. Add a micro-spatula tip of anhydrous K₂CO₃ to the NMR tube to neutralize trace acid if high-precision shifts are required.

-

-

Filtration: If K₂CO₃ is used, filter the solution through a small cotton plug into the NMR tube to remove solids.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle)

-

Relaxation Delay (D1): 1.0 - 2.0 seconds (Ensure complete relaxation for quantitative integration).

-

Number of Scans (NS): 16 (Sufficient for >95% purity); 64 (For detecting <1% impurities).

-

Spectral Width: -2 to 14 ppm.[2]

-

Temperature: 298 K (25°C).

Data Processing

-

Phasing: Apply automatic phasing, followed by manual correction if the baseline around 4.6 ppm is distorted.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 1) to ensure accurate integration of small impurity peaks.

-

Referencing: Set the residual CHCl₃ peak to 7.26 ppm .

-

Integration:

-

Set the isolated aromatic doublet at ~7.9 ppm to 1.00 .

-

Verify the benzylic singlet at ~4.6 ppm integrates to 2.00 ± 0.05 .

-

References

-

World Intellectual Property Organization. (2016).[1] Patent WO2016113303A1: Glucagon-like peptide-1 receptor modulators. (Demonstrates synthesis and utility of CAS 89892-39-7). Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: 3-Bromo-4-(bromomethyl)benzonitrile.[1][3][4] (Safety and H-statement verification).[1][3][5][6] Link

-

ChemicalBook. (2023). 3-Bromo-4-(bromomethyl)benzonitrile Spectral Data and Synthesis.Link

-

Doc Brown's Chemistry. (2023). NMR Analysis of Halogenated Hydrocarbons. (Theoretical grounding for halogen substituent effects). Link

Sources

- 1. 3-Bromo-4-(bromomethyl)benzonitrile CAS#: 89892-39-7 [m.chemicalbook.com]

- 2. 4-Cyanobenzyl bromide(17201-43-3) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. lifechempharma.com [lifechempharma.com]

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Intermediate Analysis

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-4-(bromomethyl)benzonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the principles and practices of characterizing 3-Bromo-4-(bromomethyl)benzonitrile using Fourier Transform Infrared (FTIR) spectroscopy. This document provides a detailed exploration of the molecule's vibrational properties, a step-by-step experimental protocol for spectral acquisition, and an authoritative guide to spectral interpretation.

3-Bromo-4-(bromomethyl)benzonitrile (CAS No: 89892-39-7, Molecular Formula: C₈H₅Br₂N) is a crucial intermediate in the synthesis of various organic and pharmaceutical compounds.[1] Its bifunctional nature, featuring both a nitrile group and a reactive bromomethyl group, makes it a versatile building block in medicinal chemistry.[2] Given its role in complex synthetic pathways, rigorous quality control and structural verification are paramount.

Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. Each covalent bond within 3-Bromo-4-(bromomethyl)benzonitrile vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at these specific frequencies. The resulting spectrum of absorption versus wavenumber provides a wealth of structural information, enabling confirmation of identity, assessment of purity, and detection of synthetic byproducts.

This guide explains the causality behind experimental choices and provides a self-validating framework for obtaining and interpreting the IR spectrum of this key synthetic intermediate.

Theoretical Framework: Predicting the Vibrational Spectrum

The IR spectrum of 3-Bromo-4-(bromomethyl)benzonitrile is dictated by its distinct structural features. By dissecting the molecule into its constituent functional groups, we can predict the characteristic absorption bands based on established principles of vibrational spectroscopy.

-

Nitrile (C≡N) Group: The carbon-nitrogen triple bond is a strong bond, resulting in a sharp and intense absorption band in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹.[3][4][5] The intensity and sharp nature of this peak make it a primary diagnostic marker for the presence of the nitrile functional group.

-

Aromatic Ring System: The benzene ring gives rise to several characteristic vibrations:

-

Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3][6][7][8]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.[6][7]

-

C-H Out-of-Plane Bending (OOP): These strong absorptions in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.[3][6] For a 1,2,4-trisubstituted ring, specific patterns can be expected in this region.

-

-

Bromomethyl (-CH₂Br) Group:

-

Aliphatic C-H Stretching: The stretching vibrations of the methylene (-CH₂) group's C-H bonds are expected to appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[3]

-

C-H Bending/Wagging: The methylene group also exhibits bending (scissoring) vibrations around 1470-1450 cm⁻¹ and wagging vibrations in the 1300-1150 cm⁻¹ range, which are characteristic of alkyl halides.[3][6][9]

-

Aliphatic C-Br Stretching: The vibration of the bond between the methylene carbon and the bromine atom is expected to produce a medium to strong absorption in the lower frequency "fingerprint" region, typically between 690-515 cm⁻¹.[3][6][9]

-

-

Aromatic C-Br Bond: The stretching vibration of the carbon-bromine bond attached directly to the aromatic ring also falls within the low-frequency region, often overlapping with other absorptions. Its position can be influenced by the other ring substituents.

Data Presentation: Summary of Expected IR Absorptions

The following table summarizes the anticipated vibrational modes for 3-Bromo-4-(bromomethyl)benzonitrile, providing a reference for spectral interpretation.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (-CH₂) | 3000 - 2850 | Medium |

| C≡N Stretch | Nitrile | 2260 - 2220 | Strong, Sharp |

| C=C Stretch (in-ring) | Aromatic | 1600 - 1450 | Medium to Weak |

| C-H Bend (Scissoring) | Aliphatic (-CH₂) | 1470 - 1450 | Medium |

| C-H Wag | -CH₂X (Alkyl Halide) | 1300 - 1150 | Medium |

| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | Strong |

| C-Br Stretch | Aliphatic (-CH₂Br) | 690 - 515 | Medium to Strong |

| C-Br Stretch | Aromatic | 700 - 550 | Medium to Strong |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of solid 3-Bromo-4-(bromomethyl)benzonitrile due to its minimal sample preparation, speed, and reproducibility.[10][11] The principle involves placing the sample in direct contact with a high-refractive-index crystal (typically diamond or germanium). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.[12]

Safety Precautions

Hazard Assessment: 3-Bromo-4-(bromomethyl)benzonitrile is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[13] It may also cause respiratory irritation. Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[14][15]

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory, preferably with a diamond crystal.

-

Sample: 3-Bromo-4-(bromomethyl)benzonitrile, solid.[1]

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate cleaning swabs (e.g., lint-free wipes).

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a solvent-moistened swab (e.g., isopropanol) to remove any residual contaminants. Dry the crystal completely with a gentle stream of nitrogen or air.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to ratio it out from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of the solid 3-Bromo-4-(bromomethyl)benzonitrile sample onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal's active area.

-

Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid and the crystal surface, which is essential for obtaining a high-quality spectrum.

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (e.g., 16-32 scans, 4 cm⁻¹ resolution) as the background scan.

-

Data Processing and Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform a baseline correction if necessary to ensure the baseline is flat.

-

Post-Measurement Cleanup: Retract the pressure clamp, carefully remove the sample, and clean the ATR crystal surface thoroughly with a solvent-moistened swab as described in step 2.

Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of 3-Bromo-4-(bromomethyl)benzonitrile using ATR-FTIR spectroscopy.

Caption: Logical workflow for ATR-FTIR analysis.

Spectral Interpretation: A Self-Validating System

The trustworthiness of an IR-based identification relies on a systematic and logical interpretation of the spectrum.

-

Primary Diagnostic Check: The first and most crucial peak to identify is the sharp, strong absorption of the nitrile (C≡N) stretch between 2260-2220 cm⁻¹.[16] Its unambiguous presence is the primary confirmation that the nitrile group is intact.

-

Aromatic & Aliphatic C-H Region: Examine the region above and below 3000 cm⁻¹. The presence of weaker peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds, while stronger peaks below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the bromomethyl group.[3] The relative intensity of these regions can provide initial clues about the sample's integrity.

-

Fingerprint Region Analysis (1600 cm⁻¹ - 600 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule's overall structure.

-

Locate the series of medium-intensity peaks between 1600-1450 cm⁻¹ , which correspond to the aromatic C=C stretching vibrations.[7]

-

Identify the absorptions for the aliphatic C-H bending and wagging modes between 1470 cm⁻¹ and 1150 cm⁻¹.[9]

-

The lower frequency region (900-600 cm⁻¹ ) is particularly important. Look for the strong aromatic C-H out-of-plane bending bands and the C-Br stretching vibrations.[9] The combination of peaks in this region serves as the definitive "fingerprint" for 3-Bromo-4-(bromomethyl)benzonitrile.

-

-

Purity Assessment: The absence of significant, unexpected peaks is as important as the presence of expected ones. For instance, a broad absorption band around 3500-3200 cm⁻¹ would indicate the presence of O-H groups from water or alcohol impurities. The presence of a strong C=O stretch around 1700 cm⁻¹ could indicate an oxidized impurity.

Conclusion

Infrared spectroscopy is a powerful, efficient, and highly informative tool for the structural verification and quality assessment of 3-Bromo-4-(bromomethyl)benzonitrile. By understanding the correlation between the molecule's structure and its vibrational spectrum, and by employing a robust experimental methodology such as ATR-FTIR, researchers and drug development professionals can confidently confirm the identity and purity of this vital pharmaceutical intermediate. The combination of the prominent nitrile stretch, the distinct patterns in the C-H stretching region, and the unique combination of absorptions in the fingerprint region provides a self-validating system for its characterization.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of bromomethane CH3Br. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile. PubChem Compound Database. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Hans, J. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

Sources

- 1. 3-Bromo-4-(bromomethyl)benzonitrile CAS#: 89892-39-7 [m.chemicalbook.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Bromo-4-(bromomethyl)benzonitrile | C8H5Br2N | CID 288436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. spectroscopyonline.com [spectroscopyonline.com]

The Analytical Imperative for 3-Bromo-4-(bromomethyl)benzonitrile

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-4-(bromomethyl)benzonitrile

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of 3-Bromo-4-(bromomethyl)benzonitrile. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and tailored to the specific chemical nature of this important synthetic intermediate. Our objective is to provide not just protocols, but the scientific rationale behind them, ensuring a robust and self-validating analytical approach.

3-Bromo-4-(bromomethyl)benzonitrile (Molecular Formula: C₈H₅Br₂N, Molecular Weight: 274.94 g/mol ) is a critical building block in medicinal chemistry.[1][2] Its utility as a precursor in the synthesis of novel pharmaceutical agents necessitates unambiguous structural confirmation and purity assessment.[3] Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[4] This guide elucidates the core principles for developing a rigorous MS-based analytical workflow for this compound.

The molecule's structure, featuring two bromine atoms—one on the aromatic ring and one in a benzylic position—presents a distinct isotopic signature that is fundamental to its mass spectrometric identification.[1] Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[5] Consequently, any molecular ion or fragment containing two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, M+4) with an approximate 1:2:1 intensity ratio, providing a powerful diagnostic tool for spectral interpretation.[6]

Strategic Selection of Ionization Techniques

The choice of ionization method is the foundational decision in the analysis, dictated entirely by the analytical objective. The two most pertinent techniques for this molecule are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Gold Standard for Structural Elucidation

EI is a high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation.[7][8] A 70 eV electron beam bombards the analyte, creating a radical cation (M⁺˙) that is energetically unstable and fragments in a predictable manner based on its structure.[9]

-